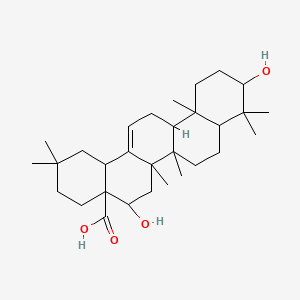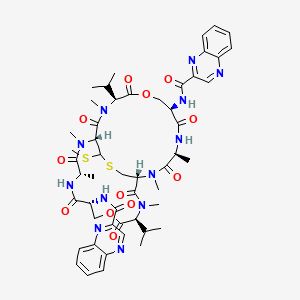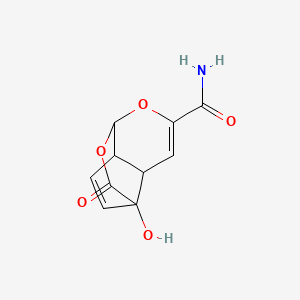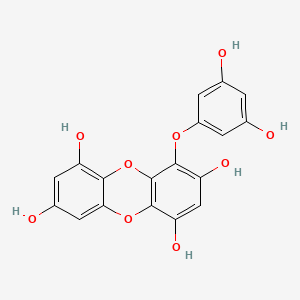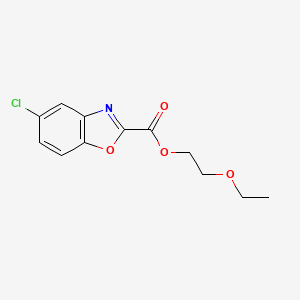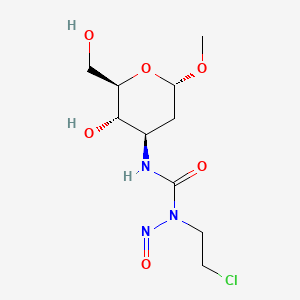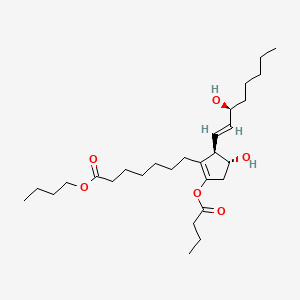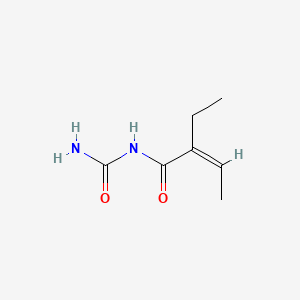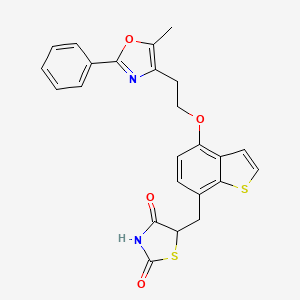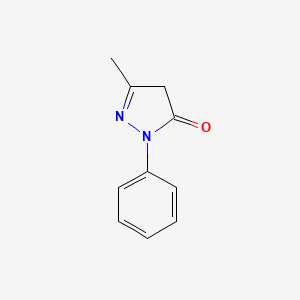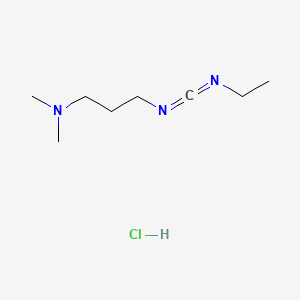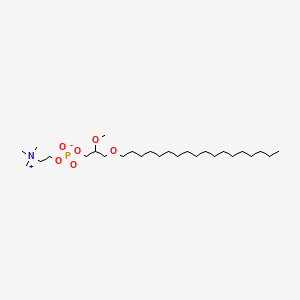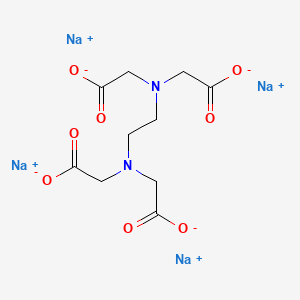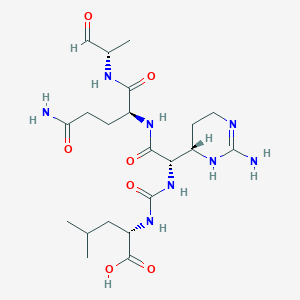
Elastatinal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Biomaterials and Tissue Engineering
Elastin as a Biomaterial for Tissue Engineering : Elastin's remarkable properties, such as elasticity, self-assembly, long-term stability, and biological activity, have made it an increasingly popular choice for tissue engineering applications. It can be utilized in various forms, including insoluble fibers, hydrolyzed soluble elastin, recombinant tropoelastin, synthetic peptide sequences, and block copolymers with other polymers. These materials have shown promising applications in vascular grafts, liver, ocular, and cell sheet engineering due to their biocompatibility, biodegradability, and precise control over functionality (Daamen et al., 2007) (Nettles et al., 2010).
Elastography for Medical Imaging
Optical and Acoustic Elastography : This novel imaging technique uses optical or acoustic methods to map the mechanical properties of biological tissues, offering a complementary perspective to traditional imaging modalities. By measuring tissue deformation in response to applied loads, elastography can assess tissue stiffness, crucial for diagnosing various conditions, such as liver fibrosis, cardiovascular diseases, and detecting cancerous tumors. Recent advancements in optical coherence elastography and Brillouin microscopy have shown potential for applications in ophthalmology, oncology, and cell mechanics (Kennedy et al., 2017) (Ambroziński et al., 2016).
Elastin in Tissue-engineered Blood Vessels
Elastin Biosynthesis for Vascular Grafts : Elastin plays a pivotal role in the structural and functional integrity of blood vessels. In the context of vascular tissue engineering, incorporating elastin into tissue-engineered blood vessels is crucial for mimicking the natural elasticity and mechanical properties of arteries. This ensures the engineered vessels can withstand physiological pressures and retain functionality over time. Recent research has focused on understanding elastogenesis within engineered tissues and developing methods to incorporate elastin effectively to enhance the performance of vascular grafts (Patel et al., 2006).
Safety And Hazards
Propiedades
Número CAS |
51798-45-9 |
|---|---|
Nombre del producto |
Elastatinal |
Fórmula molecular |
C21H36N8O7 |
Peso molecular |
512.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(1S)-2-[[(2S)-5-amino-1,5-dioxo-1-[[(2S)-1-oxopropan-2-yl]amino]pentan-2-yl]amino]-1-[(6S)-2-amino-1,4,5,6-tetrahydropyrimidin-6-yl]-2-oxoethyl]carbamoylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C21H36N8O7/c1-10(2)8-14(19(34)35)28-21(36)29-16(12-6-7-24-20(23)27-12)18(33)26-13(4-5-15(22)31)17(32)25-11(3)9-30/h9-14,16H,4-8H2,1-3H3,(H2,22,31)(H,25,32)(H,26,33)(H,34,35)(H3,23,24,27)(H2,28,29,36)/t11-,12-,13-,14-,16-/m0/s1 |
Clave InChI |
IJWCGVPEDDQUDE-YGJAXBLXSA-N |
SMILES isomérico |
C[C@@H](C=O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H]1CCN=C(N1)N)NC(=O)N[C@@H](CC(C)C)C(=O)O |
SMILES |
CC(C)CC(C(=O)O)NC(=O)NC(C1CCN=C(N1)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C=O |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)NC(C1CCN=C(N1)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Elastatinal; EINECS 257-426-7; BRN 0873543; BRN-0873543; BRN0873543; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



